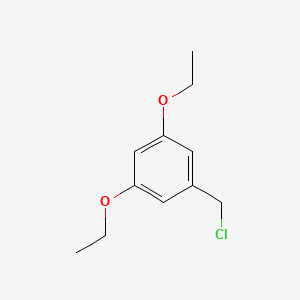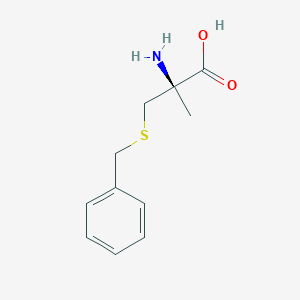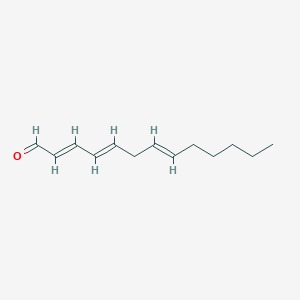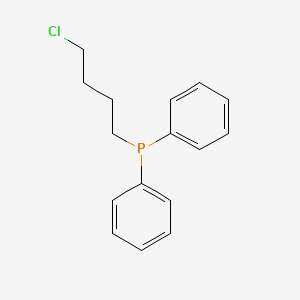![molecular formula C12H17FN4 B11749846 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749846.png)
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group, a methyl group, and a pyrrole moiety
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and pyrrole groups. Common reagents used in these reactions include fluoroethyl halides, methylating agents, and pyrrole derivatives. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Addition: Addition reactions can occur at the double bonds present in the pyrazole ring, leading to the formation of various addition products.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the creation of novel organic compounds with desired properties.
Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole and pyrrole moieties contribute to its overall stability and reactivity.
Comparison with Similar Compounds
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-(2-fluoroethyl)-1H-pyrazol-3-yl derivatives: These compounds share the pyrazole core but differ in the substituents attached to the ring, affecting their chemical and biological properties.
N-methyl-1H-pyrrole derivatives: These compounds feature the pyrrole moiety and exhibit different reactivity and applications based on the nature of the substituents.
Fluoroethyl-substituted pyrazoles: These compounds have the fluoroethyl group attached to the pyrazole ring, influencing their pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17FN4 |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H17FN4/c1-10-12(9-17(15-10)7-5-13)14-8-11-4-3-6-16(11)2/h3-4,6,9,14H,5,7-8H2,1-2H3 |
InChI Key |
WDMNYMGIWWHHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749766.png)
![[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid](/img/structure/B11749773.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11749777.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749783.png)



![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11749810.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749815.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749828.png)
![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749835.png)

![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11749842.png)
